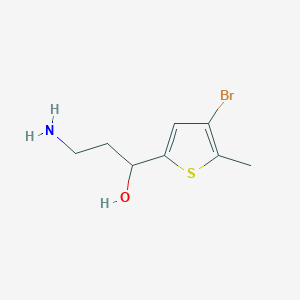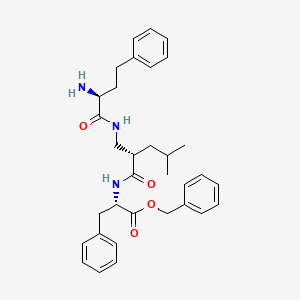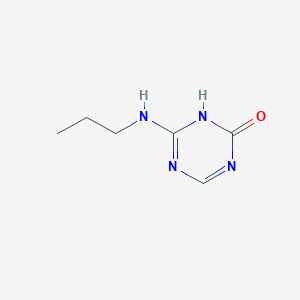
6-(Propylamino)-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of 4-(Propylamino)-1,3,5-triazin-2(1H)-one makes it a compound of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propylamine groups.
Industrial Production Methods
In an industrial setting, the production of 4-(Propylamino)-1,3,5-triazin-2(1H)-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Aplicaciones Científicas De Investigación
4-(Propylamino)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Propylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(propylamino)-1,3,5-triazine: Similar structure but with three propylamino groups.
4-(Methylamino)-1,3,5-triazin-2(1H)-one: Similar structure but with a methylamino group instead of a propylamino group.
Uniqueness
4-(Propylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylamino group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propiedades
Número CAS |
100646-69-3 |
|---|---|
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
6-(propylamino)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H10N4O/c1-2-3-7-5-8-4-9-6(11)10-5/h4H,2-3H2,1H3,(H2,7,8,9,10,11) |
Clave InChI |
RGIPONYHYMPCFC-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)
![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)

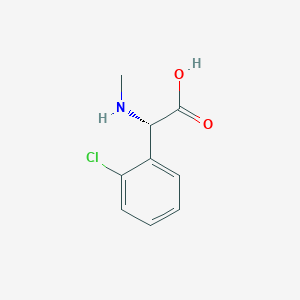
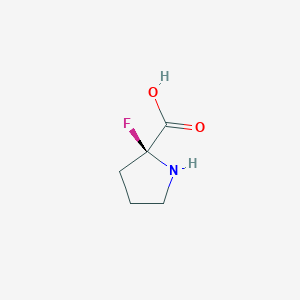
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
